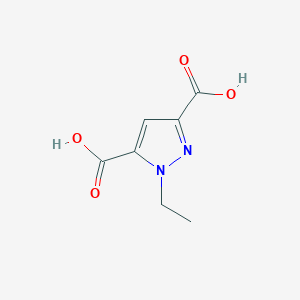

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two carboxylic acid groups at positions 3 and 5 of the pyrazole ring, along with an ethyl group at position 1. It is known for its stability and versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium. The reaction is typically carried out at elevated temperatures (85-90°C) for about 2 hours, followed by filtration and acidification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The ethyl group or carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce alcohols or esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid and its derivatives have been investigated for their pharmacological properties:

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, studies have shown that compounds derived from pyrazole frameworks can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. It serves as a scaffold for developing new antibiotics by modifying the pyrazole structure to enhance efficacy against resistant strains .

Agricultural Science

In agriculture, this compound is utilized in the formulation of pesticides:

- Insecticidal Activity : Derivatives of this compound have been found effective against agricultural pests. The structural modifications of the pyrazole ring can lead to enhanced insecticidal properties, making them valuable in pest management strategies .

Material Science

The compound's ability to form coordination complexes makes it useful in material science:

- Metal Complexes : Research has shown that this compound can coordinate with metal ions to form stable complexes. These complexes exhibit interesting magnetic and electronic properties, making them candidates for applications in catalysis and nanotechnology .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing new pyrazole derivatives using this compound as a starting material reported promising results in inhibiting cancer cell lines. The synthesized compounds were tested against various cancer types, showing IC50 values significantly lower than existing treatments.

Case Study 2: Development of Pesticides

Another research project explored the insecticidal properties of modified pyrazole derivatives derived from this compound. The findings revealed that these compounds effectively reduced pest populations in controlled environments, leading to further development into commercial pesticide formulations.

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative A | Antitumor | 12 | |

| This compound derivative B | Antimicrobial | 8 | |

| Modified Pyrazole C | Insecticidal | 15 |

Table 2: Coordination Complexes Formed with Metal Ions

| Metal Ion | Complex Stability | Magnetic Properties |

|---|---|---|

| Copper (II) | High | Paramagnetic |

| Zinc (II) | Moderate | Diamagnetic |

Wirkmechanismus

The mechanism by which 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions and coordinate with metal ions, affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-3,5-dicarboxylic acid: Lacks the ethyl group, making it less hydrophobic.

3,5-Dimethylpyrazole: Contains methyl groups instead of carboxylic acids, altering its reactivity and solubility.

1-Ethyl-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of carboxylic acids.

Uniqueness: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biologische Aktivität

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including oxidation of 3,5-dimethylpyrazole using potassium permanganate at elevated temperatures. The reaction typically yields high purity and is scalable for industrial applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacteria and fungi:

| Compound | MIC (μmol/mL) | Target Organism |

|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.038 | E. coli |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.015 | C. parapsilosis |

These results suggest that pyrazole derivatives can rival conventional antibiotics like ampicillin and fluconazole in efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. For example, a series of substituted pyrazoles demonstrated significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound A | 62% | 8.22 |

| Compound B | 71% | 9.31 |

These compounds exhibited minimal gastrointestinal toxicity while maintaining effective anti-inflammatory activity comparable to traditional NSAIDs such as diclofenac .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. It interacts with various molecular targets through hydrogen bonding and π-π interactions, influencing biochemical pathways essential for cellular functions.

The biological activity of this compound is primarily attributed to its structural features:

- Carboxylic Acid Groups : These groups facilitate hydrogen bonding with enzymes or receptors.

- Pyrazole Ring : This moiety participates in π-π stacking interactions and can coordinate with metal ions, enhancing its reactivity and biological effects.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic areas:

- Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats showed that certain pyrazole derivatives significantly reduced inflammation compared to control groups .

- Antimicrobial Efficacy : A clinical evaluation demonstrated that a novel pyrazole derivative exhibited potent activity against resistant strains of bacteria, showcasing its potential in treating infections where traditional antibiotics fail .

Eigenschaften

IUPAC Name |

1-ethylpyrazole-3,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQOEKKEZSEGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.